molecular formula C8H12FN3O9P2S B571390 Emtricitabine Diphosphate CAS No. 156317-15-6

Emtricitabine Diphosphate

Cat. No.: B571390
CAS No.: 156317-15-6
M. Wt: 407.202
InChI Key: YHEXYGDBYGETOF-NTSWFWBYSA-N
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Description

Emtricitabine Diphosphate is a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection. It is a cytidine analogue that inhibits the reverse transcriptase enzyme, thereby preventing the transcription of viral RNA into DNA . This compound is a key component in various antiretroviral therapies and is often used in combination with other antiretroviral agents to enhance its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine Diphosphate involves multiple steps, starting from the precursor cytidine. The process includes fluorination, thiolation, and phosphorylation reactions. The key steps are:

    Thiolation: The replacement of an oxygen atom with a sulfur atom to form the thiacytidine structure.

    Phosphorylation: The addition of phosphate groups to form the diphosphate ester.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Emtricitabine Diphosphate undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed.

Major Products: The major products formed from these reactions include various phosphorylated derivatives and analogues of Emtricitabine .

Scientific Research Applications

Emtricitabine Diphosphate has a wide range of applications in scientific research:

Mechanism of Action

Emtricitabine Diphosphate exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. It is phosphorylated to its active form, Emtricitabine 5’-triphosphate, which competes with deoxycytidine 5’-triphosphate for incorporation into the viral DNA. Once incorporated, it terminates the DNA chain, preventing further elongation and viral replication .

Comparison with Similar Compounds

    Tenofovir Diphosphate: Another nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine.

    Rilpivirine: A non-nucleoside reverse transcriptase inhibitor often used in combination therapies.

Uniqueness: Emtricitabine Diphosphate is unique due to its high potency, low toxicity, and ability to be used in combination with other antiretroviral agents. Its structural similarity to cytidine allows it to effectively inhibit the reverse transcriptase enzyme, making it a crucial component in HIV treatment regimens .

Properties

CAS No.

156317-15-6

Molecular Formula

C8H12FN3O9P2S

Molecular Weight

407.202

IUPAC Name

[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C8H12FN3O9P2S/c9-4-1-12(8(13)11-7(4)10)5-3-24-6(20-5)2-19-23(17,18)21-22(14,15)16/h1,5-6H,2-3H2,(H,17,18)(H2,10,11,13)(H2,14,15,16)/t5-,6+/m0/s1

InChI Key

YHEXYGDBYGETOF-NTSWFWBYSA-N

SMILES

C1C(OC(S1)COP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F

Synonyms

(2R-cis)-Mono[[5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester Diphosphoric Acid;  1,3-Oxathiolane, Diphosphoric Acid Deriv.; 

Origin of Product

United States

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